tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the material science industry, this compound can be used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-butyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl 2-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQUQGKOQRLHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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